
3-Amino-5-nitrobenzenesulfonamide
Overview
Description
3-Amino-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H7N3O4S . It has an average mass of 217.202 Da and a mono-isotopic mass of 217.015732 Da .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to this compound, has been described in various studies . One method involves the use of copper-catalyzed asymmetric alkene aziridination . Another approach involves the intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group, a nitro group, and a sulfonamide group .Scientific Research Applications
Chemical Transformations and Synthesis
3-Amino-5-nitrobenzenesulfonamide and related compounds have been extensively studied for their roles in chemical transformations. For example, they are used in the Mitsunobu glycosylation process, a key reaction in the synthesis of Amadori rearrangement products (Turner et al., 1999). This method has been leveraged for creating novel amino acid-carbohydrate hybrids, demonstrating the compound's versatility in organic synthesis (Turner et al., 2001). Additionally, nitrobenzenesulfonamides are crucial for preparing secondary amines and protecting amines, as they readily undergo alkylation and subsequent smooth deprotection (Fukuyama et al., 1995).
Applications in Solid-Phase Synthesis
In the realm of solid-phase synthesis, these compounds are pivotal. Polymer-supported benzenesulfonamides, derived from nitrobenzenesulfonamides, facilitate the creation of diverse chemical scaffolds, useful in various chemical transformations (Fülöpová & Soural, 2015). This technique allows for the efficient production of complex molecules, showcasing the compound's utility in advanced synthesis strategies.
Pharmaceutical and Biological Research
In pharmaceutical research, nitrobenzenesulfonamides have shown potential in inhibiting bacterial biofilms and demonstrating cytotoxicity against certain bacterial strains, providing a new avenue for antibacterial therapy (Abbasi et al., 2020). Moreover, their use in the synthesis of novel hybrids, like benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, has been explored for their antituberculosis activity, highlighting their potential in developing new treatments for tuberculosis (Murthy et al., 2021).
Analytical Applications
Furthermore, compounds like this compound have been instrumental in analytical chemistry. For instance, they have been used in developing methods for determining substances in biological fluids, like blood and urine (Marshall et al., 1937), demonstrating their importance in diagnostic and clinical research.
Mechanism of Action
Target of Action
3-Amino-5-nitrobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for DNA production in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid and, consequently, DNA synthesis .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting folic acid synthesis, this compound effectively halts DNA synthesis and bacterial replication .
Pharmacokinetics
They are known to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the inhibition of bacterial growth and replication. By preventing the synthesis of folic acid, and subsequently DNA, the compound effectively halts the life cycle of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, antibiotic residues, including sulfonamides, can be transported from livestock production areas or from agricultural soils amended with antibiotic-contaminated manure by surface runoff or infiltration, contaminating adjacent surface- and groundwater resources . Once released in the environment, antibiotics may exert a selection pressure favoring the emergence of bacteria harboring antimicrobial resistances .
Biochemical Analysis
Biochemical Properties
3-Amino-5-nitrobenzenesulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with carbonic anhydrase IX, an enzyme involved in regulating pH in cells. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function . This interaction is significant in the context of cancer research, as carbonic anhydrase IX is often overexpressed in tumor cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis by activating the p38/ERK phosphorylation pathway . This leads to the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, ultimately resulting in cell death. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like carbonic anhydrase IX, inhibiting their activity . This inhibition leads to changes in gene expression and cellular metabolism, particularly in cancer cells. The compound also affects the phosphorylation of proteins involved in cell signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also have biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting the growth of cancer cells . These effects are consistent over time, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as liver toxicity and changes in blood chemistry. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX, influencing metabolic flux and metabolite levels . The compound’s effects on metabolism are particularly relevant in cancer cells, where it can alter the balance of metabolic pathways to inhibit cell growth.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and other biomolecules, influencing its overall biochemical effects.
Properties
IUPAC Name |
3-amino-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBELRONIIKUZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731447 | |
| Record name | 3-Amino-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044271-92-2 | |
| Record name | 3-Amino-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
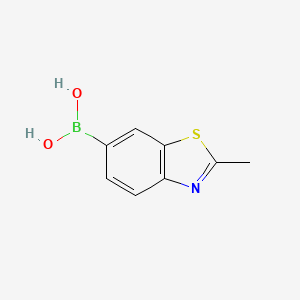
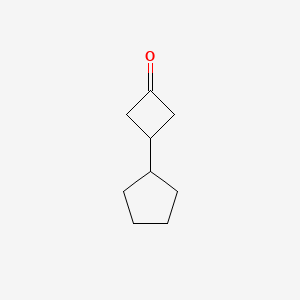
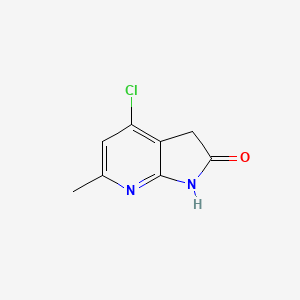
![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)
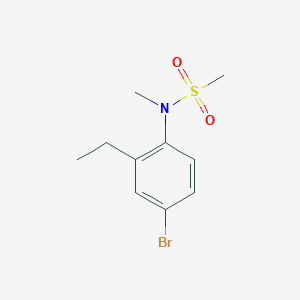

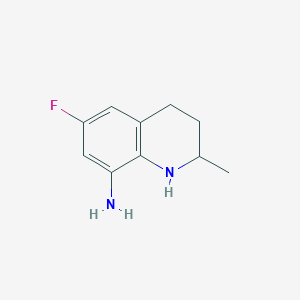

![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)
![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)
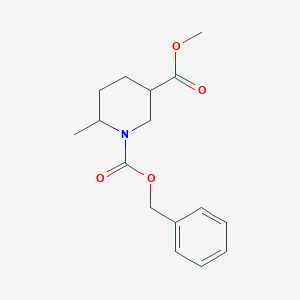
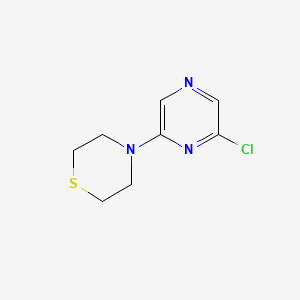
![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)

